7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is an organic compound with the molecular formula C9H11ClN2O3 It is a derivative of benzoxazepine, characterized by the presence of a nitro group at the 7th position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 7-Amino-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride: Similar structure but with a different ring system.
Benzodiazepines: A class of compounds with a similar core structure but different functional groups and pharmacological properties.
Uniqueness
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties compared to other benzoxazepine derivatives.
Properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9;/h1-2,5,10H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYKDBNGXGUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216008-27-4 |
Source
|
Record name | 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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